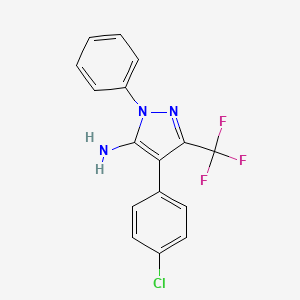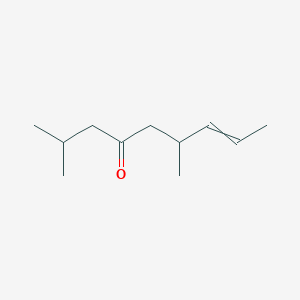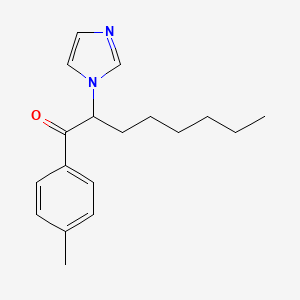
2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one is a synthetic organic compound that features an imidazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Octanone Chain: The octanone chain can be synthesized through a series of alkylation reactions, starting from a shorter carbon chain and gradually building up to the desired length.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one would depend on its specific interactions with biological targets. Typically, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylethanone: A simpler analog with a shorter carbon chain.
2-(1H-Imidazol-1-yl)-1-(4-chlorophenyl)octan-1-one: A similar compound with a chlorine substituent on the phenyl ring.
2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)octan-1-one: A similar compound with a methoxy substituent on the phenyl ring.
Uniqueness
2-(1H-Imidazol-1-yl)-1-(4-methylphenyl)octan-1-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62514-41-4 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(4-methylphenyl)octan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-3-4-5-6-7-17(20-13-12-19-14-20)18(21)16-10-8-15(2)9-11-16/h8-14,17H,3-7H2,1-2H3 |
InChI Key |
LHAIARUCYLIXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=C(C=C1)C)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14523165.png)
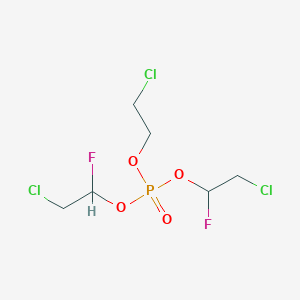
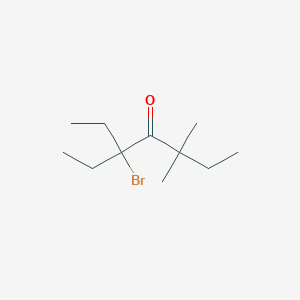
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![4-Methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14523190.png)
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
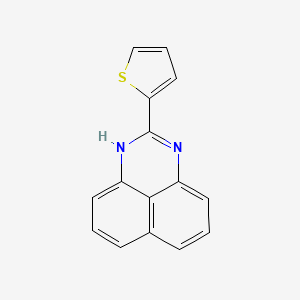
![1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene](/img/structure/B14523219.png)
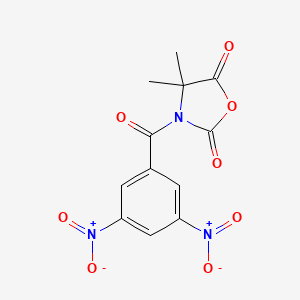
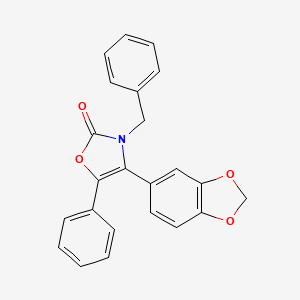
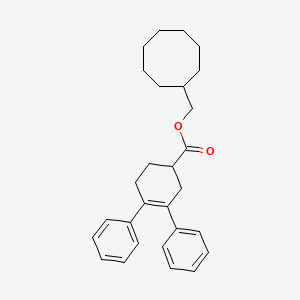
![3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14523226.png)
